2-Amino-4,4,4-trifluorobutyramide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,4,4-trifluorobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDGBSPEABIHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262414-55-0 | |
| Record name | 2-amino-4,4,4-trifluorobutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for the Chemical Synthesis of 2 Amino 4,4,4 Trifluorobutyramide and Its Analogs
General Synthetic Strategies for α-Amino Trifluorobutyramides
General strategies for forming the α-amino trifluorobutyramide scaffold often begin with precursors that are subsequently converted to the final amide. These routes focus on the efficient introduction of the amine and trifluoromethyl functionalities.
A straightforward approach to synthesizing amino amides is the direct reaction of a halo-ester with ammonia (B1221849), a process known as ammonolysis. For the synthesis of 2-Amino-4,4,4-trifluorobutyramide, a logical precursor would be ethyl 2-bromo-4,4,4-trifluorobutyrate. However, this direct route is fraught with challenges, primarily concerning regioselectivity.
The ammonolysis of ethyl 2-bromo-4,4,4-trifluorobutyrate does not yield the desired 2-amino product. Instead, the reaction predominantly forms 3-amino-4,4,4-trifluorobutyric acid. researchgate.net This outcome is due to the basic nature of ammonia, which promotes an elimination reaction of hydrogen bromide from the precursor. This elimination is followed by a Michael-type addition of ammonia to the resulting α,β-unsaturated intermediate, leading to the formation of the β-amino isomer rather than the desired α-amino product. researchgate.net
| Method | Starting Material | Reagent | Primary Product | Challenges |
| Direct Ammonolysis | Ethyl 2-bromo-4,4,4-trifluorobutyrate | Ammonia | 3-Amino-4,4,4-trifluorobutyric acid | Poor regioselectivity; elimination-addition mechanism favors the 3-amino isomer. researchgate.net |
| Azide (B81097) Route | Ethyl 2-bromo-4,4,4-trifluorobutyrate | Sodium Azide, followed by reduction | 2-Amino-4,4,4-trifluorobutyric acid | Requires a two-step process (azidation and reduction). |
To circumvent the regioselectivity problems inherent in direct ammonolysis, an alternative two-step strategy involving an azide intermediate has been successfully employed. This method utilizes the azide ion (N₃⁻), which is highly nucleophilic but only weakly basic. researchgate.net
The reaction begins with the treatment of ethyl 2-bromo-4,4,4-trifluorobutyrate with sodium azide. The azide ion displaces the bromide at the α-position via a direct substitution reaction, effectively preventing the competing elimination reaction. researchgate.net The resulting azido (B1232118) derivative, ethyl 2-azido-4,4,4-trifluorobutanoate, can then be converted to the corresponding amine. This is typically achieved through reduction, for example, by catalytic hydrogenation, to yield the precursor for this compound. This route provides a reliable method for installing the amino group at the correct position.
Introducing the trifluoromethyl (CF₃) group is a critical step in the synthesis of these compounds. Various trifluoromethylation strategies can be applied to precursors to generate the required trifluoromethylated backbone. mdpi.com These methods can involve nucleophilic, electrophilic, or radical trifluoromethylation reagents. mdpi.com For instance, the synthesis of precursors can be achieved through the trifluoromethylation of suitable substrates like Garner's aldehyde. researchgate.net Another approach involves the use of bench-stable reagents like (Me₄N)SCF₃ in combination with AgF for the trifluoromethylation of amines, which can be adapted for precursor synthesis. nih.gov The development of novel trifluoromethylated starting materials is an active area of research, aiming to provide versatile building blocks for the synthesis of complex trifluoromethylated molecules, including amino acids and their derivatives. jku.at
Enantioselective Synthetic Approaches to Chiral Trifluorobutyramide Scaffolds
For applications where specific stereochemistry is required, enantioselective synthetic methods are paramount. These approaches are designed to control the three-dimensional arrangement of atoms around the chiral center, typically the α-carbon.
A powerful and widely used method for the asymmetric synthesis of α-amino acids, including the precursor to this compound (2-amino-4,4,4-trifluorobutanoic acid), is the alkylation of chiral glycine (B1666218) equivalents. nih.govacs.org This strategy often employs Ni(II) complexes of Schiff bases derived from glycine and a chiral auxiliary. mdpi.comnih.govnih.gov
In this approach, a chiral Ni(II) complex of a glycine Schiff base serves as a nucleophilic glycine equivalent. mdpi.comacs.org This complex is then alkylated with an electrophile, such as 2,2,2-trifluoroethyl iodide (CF₃CH₂I), under basic conditions. mdpi.comnih.gov The chiral environment provided by the auxiliary on the nickel complex directs the approach of the alkylating agent, leading to a highly diastereoselective reaction. nih.govacs.org After the alkylation step, the complex is disassembled, typically under acidic conditions, to release the desired enantiomerically enriched α-amino acid and recover the chiral auxiliary for recycling. mdpi.comnih.gov This method has proven to be scalable and can produce large quantities of enantiomerically pure fluorinated amino acids. mdpi.comnih.govacs.org
| Parameter | Description | Example | Reference |
| Chiral Auxiliary | A chiral molecule that complexes with glycine to direct stereoselective alkylation. | Proline-derived ligands | mdpi.com |
| Metal Complex | Forms a Schiff base with glycine and the chiral auxiliary. | Ni(II) | mdpi.comnih.govnih.gov |
| Alkylating Agent | Electrophile that introduces the desired side chain. | 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) | mdpi.comacs.org |
| Stereoselectivity | High diastereoselectivity is typically achieved. | Diastereoselectivity up to 99% | nih.govacs.org |
| Scalability | The method has been developed for large-scale synthesis. | >150 g scale | mdpi.comnih.gov |
An alternative enantioselective strategy involves the direct stereoselective introduction of the trifluoromethyl group itself. nih.gov This is a challenging transformation, but several methods have been developed. nih.gov One such approach is the copper-catalyzed stereospecific trifluoromethylation of optically active secondary propargyl sulfonates. nih.gov While not directly applied to butyramide (B146194) scaffolds in the cited literature, this methodology demonstrates the principle of creating a chiral center bearing a trifluoromethyl group with high regioselectivity and stereoselectivity. Such strategies could potentially be adapted for the synthesis of chiral trifluorobutyramide precursors. The development of new chiral trifluoromethylphosphines also contributes to the toolbox for asymmetric catalysis involving trifluoromethyl groups. rsc.org
Chiral Auxiliary-Mediated Synthesis of Fluorinated Amino Acid Derivatives
Chiral auxiliaries are instrumental in stereoselective synthesis, guiding the formation of a desired stereoisomer. wikipedia.org These molecules are temporarily attached to a substrate, influence the stereochemical outcome of a reaction, and are then removed. wikipedia.orgnumberanalytics.com This strategy has been effectively applied to the synthesis of fluorinated amino acid derivatives.
A prominent method involves the use of chiral Ni(II) complexes of glycine or alanine (B10760859) Schiff bases. For the synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a precursor to the target amide, a recyclable chiral auxiliary is used to form a Ni(II) complex with a glycine Schiff base. mdpi.comnih.gov This complex is then alkylated with 3,3,3-trifluoro-1-iodoethane (CF₃CH₂I) under basic conditions. mdpi.comnih.gov The chiral auxiliary directs the alkylation to proceed with high diastereoselectivity. Subsequent disassembly of the resulting alkylated complex yields the desired fluorinated amino acid and allows for the recovery of the chiral auxiliary. mdpi.comnih.gov This approach has been shown to be robust for producing enantiopure α-CF₃-α-amino acids. mdpi.com A key advantage of this methodology is its practicality and potential for large-scale applications. mdpi.com
Another versatile chiral auxiliary is camphorsultam. In a method catalyzed by Eosin Y under visible light, camphorsultam was used in the hydroperfluoroalkylation of dehydroamino acids. fluorine1.rufluorine1.ru This metal-free approach, which uses perfluoroalkyl iodides as the fluorine source, yields chiral perfluoroalkylated amino acid derivatives with excellent stereoselectivity. fluorine1.rufluorine1.ru For example, the reaction between a chiral substrate containing both a phthalimide (B116566) and a camphorsultam moiety with perfluoroalkyl iodides resulted in products with high diastereoselectivity. fluorine1.ru
Sulfinyl groups also serve as effective chiral auxiliaries in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua Diastereoselective addition of sulfoxide (B87167) anions to fluorinated imines is a viable route for preparing α-fluoroalkyl α-amino acids. bioorganica.com.ua
The table below summarizes key aspects of selected chiral auxiliary-based methods for synthesizing fluorinated amino acid precursors.
| Chiral Auxiliary Type | Key Reaction | Fluorine Source | Substrate | Key Features | Reference |
|---|---|---|---|---|---|
| Ni(II) Complex of Glycine Schiff Base | Asymmetric Alkylation | CF₃CH₂I | Glycine Schiff Base | Recyclable auxiliary, high stereoselectivity, scalable. | mdpi.comnih.gov |
| Camphorsultam | Visible Light-Induced Hydroperfluoroalkylation | Perfluoroalkyl iodides | Dehydroamino Acid | Metal-free, excellent stereoselectivity, sustainable process. | fluorine1.rufluorine1.ru |
| Sulfinyl Group | Diastereoselective Addition | Fluorinated Imines | Sulfoxide Anions | Versatile for preparing various fluorinated amines and amino acids. | bioorganica.com.ua |
Organocatalytic Methods for Enantiopure α-Amino Amides and Related Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool for the asymmetric synthesis of chiral compounds, including noncanonical α-amino acids and their derivatives. rsc.orgresearchgate.net These methods offer an alternative to metal-based catalysts and chiral auxiliaries.
One successful organocatalytic strategy for accessing chiral amines is the reduction of β-trifluoromethyl nitroalkenes. unimi.it A multifunctional thiourea-based organocatalyst derived from (S)-valine has been shown to effectively catalyze the reduction of various β-trifluoromethyl-substituted nitroalkenes using a Hantzsch ester, yielding precursors to enantiomerically enriched β-trifluoromethyl amines with up to 97% enantiomeric excess (ee). unimi.it
The catalytic asymmetric aza-Henry reaction, which involves the addition of a nitroalkane to an imine, is another valuable method for preparing α-trifluoromethyl amine compounds. researchgate.net This reaction can be challenging for trifluoromethyl imines, but progress has been made using various ion-pair catalysts. researchgate.net
Furthermore, primary α-amino amides themselves can function as efficient organocatalysts. mdpi.com These bifunctional catalysts, easily synthesized from common amino acids, can promote asymmetric reactions like aldol (B89426) and Michael additions. mdpi.com For instance, adamantyl-based primary amino amides have been used to catalyze the Michael addition of aldehydes and ketones to nitroalkenes. mdpi.com The mechanism often involves the formation of an enamine from the catalyst and the carbonyl compound, with the amide N-H group directing the stereochemistry through hydrogen bonding. mdpi.com While not demonstrated specifically for this compound, these organocatalytic systems represent a promising area for the enantioselective synthesis of related fluorinated α-amino amides.
The development of biocatalytic strategies also contributes to this field. Engineered variants of cytochrome c have been used for the enantioselective synthesis of chiral α-trifluoromethyl amino esters via N-H carbene insertion, achieving high yields and excellent enantioselectivity. acs.org
The following table highlights different organocatalytic approaches relevant to the synthesis of chiral amino compounds.
| Catalyst Type | Reaction Type | Substrate Type | Key Outcome | Reference |
|---|---|---|---|---|
| Thiourea-based (S)-valine derivative | Asymmetric Reduction | β-Trifluoromethyl nitroalkenes | Enantioenriched β-trifluoromethyl amines (up to 97% ee). | unimi.it |
| Primary α-Amino Amides | Michael Addition | Aldehydes/Ketones and Nitroalkenes | Asymmetric C-C bond formation. | mdpi.com |
| Ion-Pair Catalysts | Aza-Henry Reaction | Trifluoromethyl Imines | Optically active α-trifluoromethyl amine compounds. | researchgate.net |
| Engineered Cytochrome c | N-H Carbene Insertion | Diazo compounds and Amines | Enantioenriched α-trifluoromethyl amino esters (>99% yield, up to 95:5 er). | acs.org |
Large-Scale Preparative Methods and Process Optimization
The transition from laboratory-scale synthesis to large-scale production presents significant challenges, requiring the development of efficient, cost-effective, and scalable protocols.
Development of Efficient Protocols for Scalable Synthesis of Fluorinated Amino Acid Precursors (e.g., for 2-amino-4,4,4-trifluorobutanoic acid)
Significant progress has been made in the scalable synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, the direct carboxylic acid precursor to this compound. A particularly effective method utilizes a recyclable chiral auxiliary to form a Ni(II) complex of a glycine Schiff base, which is then alkylated. mdpi.comnih.gov This process has been specifically developed and optimized for large-scale preparation. mdpi.commzk.cz
The protocol involves the alkylation of the chiral Ni(II) complex with CF₃CH₂I. mdpi.com Key to its success on a larger scale is the optimization of reaction conditions and the operational convenience of the procedure. mdpi.com Following the stereoselective alkylation, the complex is disassembled to release the desired amino acid and the chiral auxiliary, which can be recovered and reused, making the process more economical and commercially viable. mdpi.comnih.gov This entire procedure was successfully reproduced multiple times to prepare over 300 grams of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com An earlier iteration of this method, using a different generation of the Ni(II) complex, was also demonstrated on a >10 gram scale, importantly without the need for chromatographic separations, relying instead on a single recrystallization of the final product for purification. acs.org
The development of such protocols is crucial as enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in high demand for drug design, where they can act as bioisosteres of natural amino acids like leucine (B10760876). mdpi.comnih.gov The practicality and demonstrated scalability of the Ni(II) complex methodology provide a convincing case for its application in the commercial production of valuable fluorinated amino acids. mdpi.com
The table below outlines the key parameters for the scalable synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid.
| Methodology | Key Reagents | Scale | Purification | Key Advantages | Reference |
|---|---|---|---|---|---|
| Asymmetric Alkylation of Ni(II) Complex | Recyclable Chiral Auxiliary, Glycine Schiff Base, CF₃CH₂I | >150 g | In-situ conversion to N-Fmoc derivative, Recrystallization | Recyclable auxiliary, operationally convenient, commercially viable, no chromatography needed. | mdpi.comnih.govmzk.czacs.org |
Chemical Reactivity and Derivatization Studies of 2 Amino 4,4,4 Trifluorobutyramide
Functional Group Transformations of the Amide Moiety
The amide group, while generally stable, can undergo several transformations that are influenced by the electronic effects of the adjacent trifluoromethyl group.
Investigation of Amide Bond Hydrolysis and Stability under Various Conditions
The hydrolysis of an amide bond to its corresponding carboxylic acid is a fundamental reaction, typically catalyzed by acid or base. The stability of the amide in 2-Amino-4,4,4-trifluorobutyramide is significantly influenced by the strong electron-withdrawing nature of the γ-trifluoromethyl (CF₃) group. This effect can alter the electron density at the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack by water or hydroxide (B78521) ions.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. The subsequent steps lead to the formation of a carboxylic acid and an ammonium (B1175870) ion. In alkaline hydrolysis, the hydroxide ion directly attacks the carbonyl carbon, a process that is often the rate-determining step. libretexts.org
| Condition | Catalyst | Temperature | Expected Rate of Hydrolysis | Primary Products |
|---|---|---|---|---|
| Strongly Acidic (e.g., 6M HCl) | H⁺ | High (e.g., >80°C) | Moderate to High | 2-Amino-4,4,4-trifluorobutanoic acid, Ammonium chloride |
| Mildly Acidic (e.g., pH 4-6) | H⁺ (low concentration) | Room Temperature | Very Low / Stable | - |
| Neutral (pH 7) | None | Room Temperature | Negligible / Stable | - |
| Mildly Alkaline (e.g., pH 8-10) | OH⁻ (low concentration) | Room Temperature | Low | Sodium 2-amino-4,4,4-trifluorobutanoate, Ammonia (B1221849) |
| Strongly Alkaline (e.g., 2M NaOH) | OH⁻ | High (e.g., >80°C) | High | Sodium 2-amino-4,4,4-trifluorobutanoate, Ammonia |
N-Substitutions and Formation of Substituted Amides
Direct N-alkylation of primary amides is often challenging due to the low nucleophilicity of the amide nitrogen. However, various synthetic methods can be employed to form N-substituted derivatives. These reactions typically require the deprotonation of the amide N-H with a strong base to form an amidate anion, which then acts as a nucleophile.
A common strategy involves the use of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent, followed by the addition of an alkylating agent such as an alkyl halide. The success of this reaction can be influenced by the choice of base, solvent, and the reactivity of the alkylating agent. Alternative methods, such as copper-catalyzed N-alkylation, have also been developed for these challenging transformations. organic-chemistry.org
Reactions Involving the Alpha-Amino Group
The alpha-amino group is a primary site of reactivity in this compound, behaving as a typical primary amine. It readily undergoes acylation, alkylation, and condensation reactions.
Acylation and Protection Strategies for the Amine Functionality
The nucleophilic alpha-amino group can be easily acylated by reacting it with acid chlorides or anhydrides to form N-acyl derivatives. This reaction is fundamental for peptide synthesis and for the introduction of various functional groups.
For multi-step syntheses, it is often necessary to protect the amino group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. wikipedia.orgorganic-chemistry.org The protection of the amino group of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
Other common protecting groups can also be employed, each with its specific conditions for introduction and removal, allowing for orthogonal protection strategies in complex syntheses.
| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
Condensation Reactions Leading to Heterocyclic Systems
The primary amino group of this compound serves as a key nucleophile in condensation reactions with bifunctional electrophiles, leading to the formation of various heterocyclic structures. These reactions are a cornerstone of medicinal chemistry for building complex molecular scaffolds.
For example, condensation with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of substituted pyrimidines. sciencepublishinggroup.commdpi.comorganic-chemistry.org The reaction proceeds through the initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.
Similarly, reaction with o-phenylenediamines and a suitable carbonyl compound could potentially lead to the synthesis of 1,5-benzodiazepines, a class of compounds with significant biological activity. nih.gov The synthesis of 1,4-benzodiazepines can also be envisioned through multi-step sequences starting with the condensation of the amino amide with derivatives of 2-aminobenzophenone (B122507) or 2-aminobenzoic acid. nih.govvt.edu The trifluoromethyl group would be incorporated as a substituent on the resulting heterocyclic ring, potentially modulating its pharmacological properties.
Derivatization for Advanced Analytical Techniques (e.g., silylation for GC-MS analysis of amino acids, applicable to amino amides)
Due to its polarity and low volatility, this compound is not directly suitable for analysis by gas chromatography-mass spectrometry (GC-MS). Chemical derivatization is required to convert the polar N-H groups into less polar, more volatile derivatives. sigmaaldrich.comsigmaaldrich.com Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as amines and amides. sigmaaldrich.com
The process involves reacting the analyte with a silylating agent, which replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comyoutube.com For this compound, both the two hydrogens of the alpha-amino group and the two hydrogens of the amide group are susceptible to silylation.
A two-step derivatization procedure is often employed for amino-containing compounds to ensure complete derivatization and stable products. mdpi.comresearchgate.net This typically involves an initial esterification or methoximation step followed by acylation or silylation. For an amino amide, direct silylation is often sufficient. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are powerful silylating agents commonly used for this purpose. sigmaaldrich.com The resulting silylated derivative is significantly more volatile and thermally stable, allowing for successful separation and analysis by GC-MS.
| Reagent | Abbreviation | Derivative Group | Key Characteristics |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive, produces volatile byproducts. sigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | One of the most volatile silylating reagents. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms derivatives that are more stable to hydrolysis than TMS derivatives. sigmaaldrich.comsigmaaldrich.com |
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) | Used in a two-step process after esterification; creates highly electronegative derivatives suitable for electron capture detection. mdpi.comresearchgate.net |
Transformations at the Trifluoromethyl-Bearing Carbon
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry, exerting its influence primarily through a strong negative inductive effect (-I) nih.gov. This electronic pull has profound consequences on the reactivity of the adjacent carbon atom and the molecule as a whole.
Electronic Effects:
The primary electronic effect of the CF₃ group in this compound is the creation of a significant partial positive charge (δ+) on the C4 carbon. This polarization enhances the electrophilic character at sites adjacent to the CF₃ group nih.gov. While the C4 carbon itself is not a reactive electrophilic center for direct nucleophilic attack due to the three attached fluorine atoms, this inductive withdrawal affects the entire carbon backbone. The strong electron-withdrawing nature of the CF₃ group can lead to greater positive charge-delocalization in cationic intermediates, potentially stabilizing them and influencing reaction pathways nih.gov. In related systems, the lower energy of the σ*C–F orbitals encourages hyperconjugation, which can also play a role in stabilizing certain conformations and transition states springernature.com.
Steric Effects:
In addition to its powerful electronic influence, the trifluoromethyl group also imparts considerable steric bulk acs.orgacs.orgnih.gov. This steric hindrance can shield the C4 position and its immediate vicinity from the approach of reagents. The steric clash between the CF₃ group and incoming reactants can dictate the regioselectivity and stereoselectivity of reactions occurring elsewhere in the molecule springernature.comacs.org. For instance, in reactions involving nearby functional groups, the CF₃ group can direct the approach of a reagent to the less sterically encumbered face of the molecule, thereby controlling the stereochemical outcome.
The interplay between these electronic and steric factors often results in unconventional chemical reactivity and selectivity nih.gov.
| Property | Effect of Trifluoromethyl (CF₃) Group | Consequence on Reactivity | Reference |
|---|---|---|---|
| Electronic | Strong inductive electron withdrawal (-I effect). | Increases electrophilicity of adjacent carbons; can stabilize cationic intermediates through charge delocalization. | nih.gov |
| Steric | Acts as a bulky substituent, providing significant steric shielding. | Hinders direct approach to the C4 carbon; influences regio- and stereoselectivity of reactions at other sites. | acs.orgacs.org |
| Combined Effects | Leads to unusual chemo-, regio-, and stereoselectivity. | Can favor reactions at more congested sites if electronic effects override steric hindrance or can reverse expected regiochemistry. | nih.govspringernature.comresearchgate.net |
Direct functionalization at the trifluoromethyl-bearing carbon of this compound is generally not feasible. Therefore, research efforts focus on remote functionalization, where reactions at other positions are influenced and directed by the CF₃ group.
Studies on analogous trifluoromethyl-containing compounds have shown that the CF₃ group can exert control over reactions occurring at a distance. For example, the electronic destabilization of certain transition states by fluorine atoms can accelerate molecular rearrangements, leading to the formation of products where functionalization has occurred at a remote site springernature.com. In some catalytic processes, the presence of a CF₃ group has been shown to reverse the expected site of reaction, favoring γ-addition over α-addition by making a 1,3-shift transition state more accessible springernature.com.
Stereochemical Implications:
The stereochemical outcome of reactions is also significantly governed by the trifluoromethyl group. Its steric bulk can effectively block one face of a reactive intermediate, forcing an incoming reagent to attack from the opposite, less hindered side. This can lead to high levels of diastereoselectivity or enantioselectivity, depending on the substrate and reaction conditions. Furthermore, the electronic properties of the CF₃ group can influence the stability of transition states, leading to a preference for specific stereoisomers nih.gov. For instance, in certain superelectrophilic reactions, the CF₃ group is thought to be responsible for the exclusive formation of the syn stereoisomer nih.gov. These effects highlight the CF₃ group's role not just as a passive substituent but as an active director of stereochemistry.
| Strategy/Implication | Description | Example from Analogous Systems | Reference |
|---|---|---|---|
| Remote Functionalization | The CF₃ group directs reactivity to a position away from itself. | In allylic systems, the CF₃ group can destabilize α-addition transition states, favoring rearrangement and subsequent reaction at the γ-position. | springernature.com |
| Regioselectivity Control | The polar effect of the CF₃ group can reverse the typical regiochemistry of a reaction compared to non-fluorinated analogues. | Palladium-catalyzed allylic substitution of CF₃-substituted substrates can yield the SN2' product, reacting at the more hindered site due to electronic effects. | researchgate.net |
| Stereochemical Control | The combined steric and electronic effects dictate the 3D arrangement of the product. | The presence of CF₃ groups can lead to the exclusive formation of syn stereoisomers in certain addition reactions. | nih.gov |
Research Applications and Synthetic Utility of 2 Amino 4,4,4 Trifluorobutyramide As a Chemical Building Block
Integration into Complex Organic Architectures
The strategic incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. 2-Amino-4,4,4-trifluorobutyramide and its derivatives serve as key synthons for introducing the trifluoromethyl group into larger, more complex molecular frameworks.
Enantiomerically pure forms of 2-amino-4,4,4-trifluorobutanoic acid are highly sought after for drug design, particularly as bioisosteres of leucine (B10760876). ijcce.ac.irclockss.orgrsc.org The asymmetric synthesis of these compounds is crucial for obtaining the desired stereochemistry, which is often critical for biological activity. derpharmachemica.com
Several methods have been developed for the large-scale asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid. One notable method employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. This complex is then alkylated with 2,2,2-trifluoroethyl iodide. ijcce.ac.irnih.govbeilstein-journals.org Subsequent disassembly of the complex yields the desired fluorinated amino acid in high enantiomeric excess (>99% ee) and on a significant scale (over 300 g). ijcce.ac.irnih.gov This method highlights the utility of chiral Ni(II) complexes as powerful tools for producing tailor-made non-canonical amino acids. academie-sciences.fr
Another efficient enantioselective synthesis route involves the trifluoromethylation of a benzyl-protected bromoalkene to create a key trifluoromethylated trans-disubstituted alkene intermediate. researchgate.net This is followed by a Sharpless asymmetric dihydroxylation and subsequent chemical transformations to yield both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. researchgate.net
The development of such synthetic methodologies underscores the importance of these chiral fluorinated building blocks in accessing novel chemical entities with potential therapeutic applications. The ability to produce these compounds on a gram scale facilitates their use in more extensive research and development projects. academie-sciences.fr
Table 1: Asymmetric Synthesis Methods for 2-Amino-4,4,4-trifluorobutanoic Acid Derivatives
| Method | Key Reagents | Scale | Enantiomeric Excess (ee) | Reference |
| Chiral Ni(II) Complex Alkylation | Ni(II) complex of glycine Schiff base, 2,2,2-trifluoroethyl iodide | >150 g | >99% | ijcce.ac.ir, nih.gov |
| Sharpless Asymmetric Dihydroxylation | Benzyl-protected bromoalkene, Sharpless catalyst | Not specified | High | researchgate.net |
While the amino and amide functionalities of this compound theoretically offer reactive sites for the synthesis of nitrogen-containing heterocycles, a review of the current scientific literature does not provide specific examples of its direct use in the synthesis of pyrimidines, thiazoles, triazoles, or chromenes.
Standard synthetic routes for these heterocycles typically employ more common and readily available starting materials. For instance, the synthesis of 2-aminopyrimidines often involves the condensation of chalcones with guanidine (B92328) hydrochloride under microwave irradiation. rsc.org Another approach is the multi-component condensation of 2-aminobenzimidazole, aldehydes, and malononitrile. organic-chemistry.org
The Hantzsch synthesis is a widely recognized method for producing thiazole (B1198619) derivatives, which involves the reaction of α-haloketones with thioamides or thiourea. clockss.orgderpharmachemica.com Variations of this method have been developed to improve efficiency and yield. clockss.org
The synthesis of 1,2,4-triazoles can be achieved through various methods, including the Pellizzari reaction, which involves the reaction of formamide (B127407) and a hydrazide, or copper-catalyzed reactions of amidines with trialkylamines. jmchemsci.com Microwave-assisted synthesis from hydrazines and formamide has also been reported as an efficient method. analis.com.my
For the synthesis of 2-amino-4H-chromenes, one-pot, three-component reactions are frequently utilized. These reactions typically involve an aldehyde, malononitrile, and a phenolic compound such as resorcinol (B1680541) or 1-naphthol, often under the influence of a catalyst like L-proline or in a green solvent. ijcce.ac.irresearchgate.net
Although direct incorporation of this compound into these heterocyclic systems has not been documented, the synthesis of trifluoromethyl-substituted heterocycles is an active area of research. For example, 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives have been designed and synthesized as potential anticancer agents. nih.govmdpi.com This suggests that while the direct use of the title compound is not established, the incorporation of the trifluoromethyl group into these scaffolds is of significant interest.
Role in Peptidomimetics and Modified Peptides Research
The introduction of fluorinated amino acids into peptides is a powerful strategy for modulating their biological and physical properties. 2-Amino-4,4,4-trifluorobutanoic acid and its derivatives are key players in this field, offering a means to enhance metabolic stability, hydrophobicity, and binding affinity of peptides.
A central principle in the design of fluorinated peptidomimetics is the concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical and chemical properties to produce a molecule with broadly similar biological properties. The trifluoromethyl (CF₃) group is often considered a bioisostere of the isopropyl group of leucine. ijcce.ac.irrsc.org This substitution can lead to enhanced metabolic stability and binding affinity in drug candidates. jmchemsci.com
The incorporation of fluorinated amino acids like 2-amino-4,4,4-trifluorobutanoic acid can significantly impact the hydrophobicity of a peptide. nih.gov The high lipophilicity of the trifluoromethylthio (CF₃S) group, for instance, has been shown to remarkably enhance the local hydrophobicity of peptides. rsc.org This increased hydrophobicity can influence peptide folding and self-assembly. farmaciajournal.com
Furthermore, the introduction of fluorine can confer resistance to proteolytic degradation. nih.gov For example, replacing specific amino acids in the gut hormone peptide GLP-1 with hexafluoroleucine resulted in analogues with higher proteolytic stability while retaining their biological efficacy. nih.gov This resistance to enzymatic degradation is a critical factor in improving the pharmacokinetic profile of peptide-based drugs. organic-chemistry.org
Table 2: Properties Modified by Fluorination in Peptidomimetics
| Property | Effect of Fluorination | Example | Reference |
| Metabolic Stability | Increased resistance to enzymatic degradation | Hexafluoroleucine in GLP-1 analogues | nih.gov |
| Hydrophobicity | Enhanced local hydrophobicity | Trifluoromethylthiolated tryptophan and tyrosine | rsc.org |
| Binding Affinity | Can be enhanced through bioisosteric replacement | 2-amino-4,4,4-trifluorobutanoic acid for leucine | jmchemsci.com |
| Conformation | Can stabilize or disrupt helical structures | Stereoselective fluorination in α/γ-hybrid peptides |
The incorporation of unnatural fluorinated amino acids into peptide chains is a significant area of research, with solid-phase peptide synthesis (SPPS) being a primary methodology. However, the strong electron-withdrawing nature of the trifluoromethyl group can deactivate the nitrogen atom of the amino acid, making peptide bond formation a challenge.
To overcome this, dipeptide building blocks containing the α-trifluoromethylalanine have been prepared in the solution phase using highly electrophilic amino acid chlorides or mixed anhydrides. These dipeptides can then be readily used in SPPS. This strategy has been successfully demonstrated in the synthesis of a tetrapeptide containing (R)-α-trifluoromethylalanine.
For SPPS, fluorinated amino acids are often protected with Fmoc (9-fluorenylmethyloxycarbonyl) group. The synthesis of Fmoc-protected trifluoromethylthiolated tyrosine and tryptophan analogues on a gram scale has been reported, making them readily available building blocks for peptide chemistry. rsc.org These protected amino acids have been successfully incorporated into the peptide chain of endomorphin-1. rsc.org
Chemical ligation is another powerful technique for the synthesis of modified peptides. While specific examples involving this compound are not prevalent in the searched literature, the general principles of chemical ligation would be applicable. This method allows for the joining of unprotected peptide segments, which can be particularly useful when dealing with sensitive or complex building blocks like fluorinated amino acids.
The introduction of fluorine into a peptide backbone can have a profound influence on its conformational preferences and molecular recognition properties. The stereochemistry of the fluorine atom is a critical determinant of its effect on the peptide's secondary structure.
Studies on α/γ-hybrid peptides have shown that stereoselective fluorination can either stabilize or disrupt the 12-helical conformation. For example, a threo-difluorinated GABA residue was predicted to disrupt the 12-helix due to the fluorine gauche effect inducing a zigzag conformation incompatible with the helix. This ability to control the shape of peptides through strategic fluorination is a valuable tool in the design of functional hybrid peptides.
Fluorination can also impact the rate of folding and self-assembly of peptides. An increased fluorine content in the side chain can increase the rate of folding into amyloid structures. organic-chemistry.org This effect is a result of the interplay between size, hydrophobicity, and α-helical propensity, which are all influenced by fluorination. organic-chemistry.org
In the context of molecular recognition, the replacement of a peptide bond with a fluoroalkene dipeptide isostere is a strategy to enhance metabolic stability and mimic the structural and electronic features of the native peptide bond. The highly electronegative fluorine atom can act as a hydrogen bond acceptor, similar to the carbonyl oxygen in a peptide bond, thereby influencing intermolecular interactions and substrate binding. The ability of fluorinated peptidomimetics to engage in specific hydrogen bonding interactions has been demonstrated in studies of peptidomimetic catalysts.
Fundamental Contributions to Fluorine Chemistry
The development and application of organofluorine compounds have profoundly impacted synthetic and medicinal chemistry. The trifluoromethyl group (–CF₃) is particularly valued for its strong electron-withdrawing nature and its ability to enhance the lipophilicity of a molecule, which can improve its transport across biological membranes. mdpi.com
The synthesis of molecules containing the trifluoromethyl group often requires specialized methods. This compound's parent compound, 2-amino-4,4,4-trifluorobutanoic acid, is a key target in the development of these methodologies. Efficient and scalable syntheses are crucial for its widespread use as a building block.
One notable method for the large-scale preparation of enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with 1,1,1-trifluoro-2-iodoethane. dntb.gov.uamdpi.comresearchgate.net This method allows for the production of over 300 grams of the target amino acid with high enantiomeric excess (>99% ee). The availability of such scalable synthetic routes is a critical prerequisite for the use of its derivatives, including this compound, in further research and development. dntb.gov.uamdpi.com
The conversion of the resulting amino acid to the corresponding amide can be achieved through standard peptide coupling reactions or other amidation procedures. The amide itself can then serve as a key intermediate in the synthesis of more complex molecules where the amide functionality is a desired feature, such as in peptidomimetics or as a precursor for other functional groups.
A summary of a key synthetic approach to the precursor of this compound is presented below:
| Step | Description | Key Reagents | Outcome |
| 1 | Formation of Chiral Complex | (S)-N-(2-Benzoylphenyl)-1-(3,5-dimethylphenyl)ethylamine, NiCl₂·6H₂O, Glycine | Stable Ni(II)-Schiff base complex. |
| 2 | Alkylation | 1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I), Base | Introduction of the trifluoromethyl-ethyl side chain with high stereocontrol. dntb.gov.ua |
| 3 | Disassembly and Protection | Acidic workup, Fmoc-OSu | Release of (S)-2-amino-4,4,4-trifluorobutanoic acid and in situ protection. dntb.gov.ua |
| 4 | Amidation | Standard coupling agents | Formation of (S)-2-Amino-4,4,4-trifluorobutyramide. |
This table illustrates a general synthetic strategy for obtaining the target compound's precursor.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence significantly alters the electronic properties of the amino acid. nih.gov This has profound implications for the reactivity of the molecule and the structure of peptides into which it is incorporated.
The strong inductive effect of the –CF₃ group deactivates the adjacent amino group, making it less nucleophilic. iris-biotech.desemanticscholar.org This can be an advantage in peptide synthesis, as it may reduce the need for protecting groups at the amino terminus under certain coupling conditions. iris-biotech.de Conversely, harsher conditions may be required for reactions such as acetylation. iris-biotech.de The acidity of both the ammonium (B1175870) and carboxyl groups is also affected by the electron-withdrawing nature of the trifluoromethyl substituent. semanticscholar.org
Furthermore, the steric bulk and electronic properties of the –CF₃ group can influence the conformational preferences of the peptide backbone. iris-biotech.de For instance, the incorporation of α-trifluoromethyl amino acids has been shown to favor a cis-amide bond, which can induce the formation of β-turns in peptides. iris-biotech.de This conformational constraint is a valuable tool in the design of peptides with specific secondary structures. The increased lipophilicity conferred by the trifluoromethyl group can also enhance the proteolytic stability and membrane permeability of peptides. iris-biotech.denih.gov
Table of Electronic and Physicochemical Effects of the Trifluoromethyl Group
| Property | Effect of Trifluoromethyl Group | Consequence |
|---|---|---|
| Nucleophilicity of Amino Group | Decreased | Reduced reactivity in standard coupling reactions; may obviate the need for protection. iris-biotech.desemanticscholar.org |
| Acidity (pKa) of Ammonium Group | Increased (Lower pKa) | Altered charge state at physiological pH compared to non-fluorinated analogues. semanticscholar.org |
| Lipophilicity | Increased | Enhanced membrane permeability and potential for improved bioavailability. mdpi.comiris-biotech.de |
| Peptide Bond Conformation | Favors cis-amide bond | Induces β-turn formation, allowing for conformational constraint in peptide design. iris-biotech.de |
| Proteolytic Stability | Increased | Greater resistance to degradation by proteases. iris-biotech.denih.gov |
Applications in Molecular Recognition Studies
Molecular recognition is fundamental to virtually all biological processes, involving precise interactions between molecules. Fluorinated amino acids, and by extension building blocks like this compound, offer unique tools for studying these recognition events.
The carbon-fluorine bond, while often considered hydrophobic, possesses a significant dipole moment, leading to a phenomenon described as "polar hydrophobicity". iris-biotech.de This allows fluorinated moieties to participate in a range of non-covalent interactions that are distinct from those of their hydrocarbon counterparts. The trifluoromethyl group can influence hydrogen bonding and electrostatic interactions with biological targets. mdpi.com
The incorporation of trifluoromethylated amino acids into peptides provides a means to probe the role of these unique interactions in protein folding and stability. While extensive fluorination can lead to the formation of fluorous domains, even single substitutions can have a measurable impact on peptide conformation and binding affinity. nih.gov Studies on fluorinated peptidomimetics have shown that the trifluoromethyl group can be crucial for establishing specific conformations, such as β-turns, which are important for molecular recognition. acs.org The amide functionality of this compound makes it an ideal candidate for incorporation into such peptidomimetic structures to study these non-covalent interactions.
The unique properties of fluorine make it an excellent spectroscopic probe. The fluorine-19 nucleus (¹⁹F) is 100% naturally abundant, has a spin of ½, and exhibits a wide chemical shift range, making ¹⁹F NMR spectroscopy a highly sensitive technique for probing the local environment of a molecule. iris-biotech.de By incorporating a trifluoromethylated building block like this compound into a peptide or other bioactive molecule, researchers can gain detailed insights into binding events, conformational changes, and interactions with other molecules. iris-biotech.de
Furthermore, the ability of the trifluoromethyl group to modulate the biological activity and physicochemical properties of a peptide allows for the rational design of molecular probes with tailored functions. For example, 2-amino-4,4,4-trifluorobutanoic acid has been investigated as a bioisostere for leucine, meaning it can mimic leucine in biological systems while conferring the benefits of fluorination, such as enhanced metabolic stability and altered binding affinity. evitachem.com This makes its amide derivative a valuable tool for designing peptide-based probes and therapeutics that target specific enzymes or receptors. evitachem.com
Table of Applications in Molecular Recognition
| Application Area | Role of this compound/Precursor | Key Research Finding |
|---|---|---|
| Probing Protein Folding | Incorporation into peptide sequences to study conformational stability. | The trifluoromethyl group can induce specific secondary structures like β-turns. iris-biotech.deacs.org |
| ¹⁹F NMR Spectroscopy | Serves as a sensitive spectroscopic reporter group. | Allows for the detection of subtle changes in the local molecular environment upon binding or conformational change. iris-biotech.de |
| Enzyme Inhibition Studies | Acts as a bioisostere for natural amino acids like leucine. | Can be used to design potent and metabolically stable enzyme inhibitors. evitachem.com |
| Peptidomimetic Design | A building block for creating peptides with enhanced properties. | Improves proteolytic stability and cell permeability of the resulting peptidomimetic. iris-biotech.denih.gov |
Q & A
Basic: What are the standard synthetic routes for preparing 2-Amino-4,4,4-trifluorobutyramide, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves fluorination of precursor molecules or modification of existing fluorinated intermediates. For example, tert-butyl esters (e.g., tert-butyl 2-amino-4,4,4-trifluorobutanoate, CAS 1214787-51-5) can serve as intermediates, with hydrolysis and amidation steps to form the final product . Continuous flow processes are recommended for precise control of reaction parameters (e.g., temperature, residence time), ensuring consistent yields and minimizing side reactions. Optimization of catalysts (e.g., HATU for amidation) and solvent polarity (e.g., DMF or THF) is critical for improving efficiency .
Basic: How can the structure and purity of this compound be characterized using spectroscopic methods?
Answer:
- NMR Spectroscopy : is essential for confirming trifluoromethyl group positioning, while and verify amine and amide functionalities. Chemical shifts for fluorine atoms typically appear at δ -60 to -75 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHFNO, MW 160.11) and isotopic patterns.
- HPLC : Reverse-phase HPLC with UV detection (210–230 nm) assesses purity, especially for detecting unreacted precursors or byproducts .
Advanced: What strategies resolve contradictions in reactivity data between fluorinated and non-fluorinated analogs?
Answer:
Fluorine’s strong electronegativity alters electronic environments, affecting reaction kinetics. For instance, trifluoromethyl groups reduce nucleophilicity at adjacent carbons, requiring harsher conditions for substitutions. Comparative studies using analogs like 2-amino-4,4-difluorobutanoic acid (less fluorinated) or methyl 2-amino-4-methylbutanoate (non-fluorinated) can isolate electronic vs. steric effects . Computational modeling (DFT) further clarifies transition-state energetics .
Advanced: How can enantioselective synthesis be designed for chiral this compound derivatives?
Answer:
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like cinchona alkaloids) enable enantiocontrol. Fluorinated amino acids (e.g., 2-amino-4,4,4-trifluorobutanoic acid hydrochloride, CAS 262296-39-9) are often used as starting materials, with dynamic kinetic resolution during amidation to preserve stereochemistry . Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is critical .
Basic: What purification techniques are effective for this compound given its solubility profile?
Answer:
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit temperature-dependent solubility.
- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) separates polar impurities.
- Ion-Exchange Resins : Effective for removing unreacted amines or acidic byproducts .
Advanced: How does fluorination impact the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
Trifluoromethyl groups enhance metabolic stability and binding affinity via hydrophobic interactions and reduced basicity. For example, fluorinated analogs of amino acids act as bioisosteres, mimicking natural substrates while resisting enzymatic degradation. In vitro assays (e.g., enzyme inhibition studies with fluorogenic substrates) quantify these effects . Case studies on pain modulation in rodent models highlight fluorine’s role in altering pharmacokinetic profiles .
Advanced: What computational methods predict the physicochemical properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies, pKa (amine group ~8.5–9.0), and dipole moments to predict solubility.
- Molecular Dynamics (MD) : Simulates membrane permeability and protein-ligand interactions, leveraging fluorine’s hydrophobicity .
- QSAR Models : Relate logP and polar surface area to bioavailability, validated against experimental data from fluorinated analogs .
Basic: How can synthetic intermediates of this compound be validated during stepwise synthesis?
Answer:
- TLC Monitoring : Track reaction progress using ninhydrin staining for amines or iodine vapor for esters.
- Intermittent Isolation : Purify intermediates (e.g., tert-butyl esters) via flash chromatography and confirm structures via and IR (amide I band ~1650 cm) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
